molecular formula C20H14N4O5 B4107400 N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No. B4107400
M. Wt: 390.3 g/mol
InChI Key: HYASIWRJMFWZLF-UHFFFAOYSA-N
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Description

N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, commonly known as MNFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound possesses unique chemical properties that make it a potential candidate for various scientific applications.

Mechanism of Action

The exact mechanism of action of MNFA is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific proteins and enzymes in the body. MNFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MNFA has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. MNFA has also been shown to possess antibacterial activity against various bacterial strains. Additionally, MNFA has been shown to possess antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

MNFA possesses several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. MNFA also possesses a high degree of stability, which makes it suitable for long-term storage. However, MNFA also possesses some limitations for lab experiments. The compound is relatively insoluble in water, which limits its use in aqueous-based experiments. Additionally, MNFA can be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

MNFA has shown promising results in various scientific applications. There are several future directions for research on MNFA. One potential area of research is the development of MNFA-based fluorescent probes for imaging biological systems. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MNFA and its potential applications in medicinal chemistry.

Scientific Research Applications

MNFA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antitumor, and antibacterial properties. MNFA has also been studied for its potential use as a fluorescent probe for imaging biological systems. The compound has shown promising results in the detection of cancer cells and bacterial infections.

properties

IUPAC Name

N-[4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c1-12-15(4-2-5-16(12)24(26)27)20-22-18(23-29-20)13-7-9-14(10-8-13)21-19(25)17-6-3-11-28-17/h2-11H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYASIWRJMFWZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
Reactant of Route 5
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N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
Reactant of Route 6
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N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

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